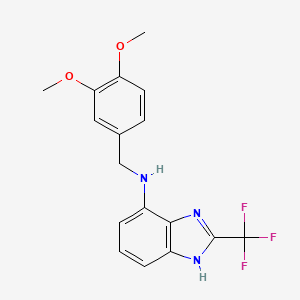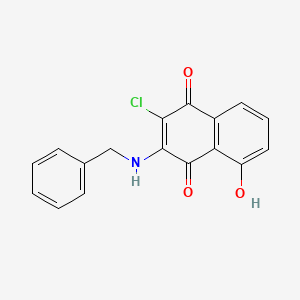![molecular formula C12H10Cl2N6OS B11050025 4-{5-[(2,6-dichlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}-1,2,5-oxadiazol-3-amine](/img/structure/B11050025.png)
4-{5-[(2,6-dichlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}-1,2,5-oxadiazol-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 4-{5-[(2,6-dichlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}-1,2,5-oxadiazol-3-amine is a synthetic organic molecule that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, a dichlorobenzyl group, and an oxadiazole moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
准备方法
合成路线和反应条件
4-{5-[(2,6-二氯苄基)硫代]-4-甲基-4H-1,2,4-三唑-3-基}-1,2,5-噁二唑-3-胺 的合成通常涉及多个步骤:
三唑环的形成: 三唑环可以通过适当的肼衍生物与二硫化碳或其他合适的试剂的环化反应合成。
二氯苄基的引入: 二氯苄基通过亲核取代反应引入,其中三唑中间体与 2,6-二氯苄基氯反应。
噁二唑部分的形成: 噁二唑环通过涉及适当的脒肟衍生物的环化反应形成。
工业生产方法
该化合物的工业生产可能涉及对上述合成路线的优化,以确保高产率和纯度。这包括使用高效催化剂、控制反应条件以及使用重结晶和色谱法等纯化技术。
化学反应分析
反应类型
4-{5-[(2,6-二氯苄基)硫代]-4-甲基-4H-1,2,4-三唑-3-基}-1,2,5-噁二唑-3-胺: 可以发生各种化学反应,包括:
氧化: 该化合物可以使用过氧化氢或高锰酸钾等氧化剂氧化。
还原: 还原反应可以使用硼氢化钠或氢化铝锂等还原剂进行。
取代: 亲核取代反应可以在二氯苄基上发生,其中亲核试剂取代氯原子。
常见的试剂和条件
氧化: 过氧化氢、高锰酸钾和其他氧化剂。
还原: 硼氢化钠、氢化铝锂和其他还原剂。
取代: 胺、硫醇和醇等亲核试剂。
形成的主要产物
从这些反应中形成的主要产物取决于所使用的特定试剂和条件。例如,氧化可能生成亚砜或砜,而还原可能生成相应的胺或醇。
科学研究应用
4-{5-[(2,6-二氯苄基)硫代]-4-甲基-4H-1,2,4-三唑-3-基}-1,2,5-噁二唑-3-胺:
化学: 用作合成更复杂分子的构建块。
生物学: 研究其潜在的抗菌和抗真菌特性。
医学: 探索其作为治疗感染和其他疾病的治疗剂的潜力。
工业: 用于开发新材料和化学工艺。
作用机制
4-{5-[(2,6-二氯苄基)硫代]-4-甲基-4H-1,2,4-三唑-3-基}-1,2,5-噁二唑-3-胺 的作用机制涉及其与特定分子靶标和途径的相互作用。该化合物可能会抑制某些酶或蛋白质的活性,从而导致其观察到的生物学效应。确切的分子靶标和途径可能因特定应用和环境而异。
相似化合物的比较
类似化合物
- 4-{5-[(2,4-二氯苄基)硫代]-4-甲基-4H-1,2,4-三唑-3-基}-1,2,5-噁二唑-3-胺
- 4-{5-[(2,6-二氯苄基)硫代]-4-甲基-4H-1,2,4-三唑-3-基}-吡啶
- 4-{5-[(2,6-二氯苄基)硫代]-4-甲基-4H-1,2,4-三唑-3-基}-苯醚
独特性
4-{5-[(2,6-二氯苄基)硫代]-4-甲基-4H-1,2,4-三唑-3-基}-1,2,5-噁二唑-3-胺 的独特性在于其官能团的特定组合,赋予其独特的化学和生物学特性。
属性
分子式 |
C12H10Cl2N6OS |
|---|---|
分子量 |
357.2 g/mol |
IUPAC 名称 |
4-[5-[(2,6-dichlorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]-1,2,5-oxadiazol-3-amine |
InChI |
InChI=1S/C12H10Cl2N6OS/c1-20-11(9-10(15)19-21-18-9)16-17-12(20)22-5-6-7(13)3-2-4-8(6)14/h2-4H,5H2,1H3,(H2,15,19) |
InChI 键 |
GFBLLJDEDIWBIW-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=NN=C1SCC2=C(C=CC=C2Cl)Cl)C3=NON=C3N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-(1,3-benzodioxol-5-yl)-4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-hydroxy-1-[2-(pyrrolidin-1-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11049951.png)
![2-[4-(4-methoxyphenyl)piperazin-1-yl]-1-(7,7,9-trimethyl-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)ethanone](/img/structure/B11049970.png)
![benzyl (2E)-2-[(diphenylmethylidene)hydrazinylidene]-4-hydroxy-4-methyl-6-phenylcyclohexanecarboxylate](/img/structure/B11049971.png)
![diethyl (2Z)-2-[(1,2,3,6-tetramethyl-1H-indol-5-yl)amino]but-2-enedioate](/img/structure/B11049972.png)
![13-methyl-11-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B11049976.png)

![6-[6-(1H-pyrazol-1-yl)pyridin-3-yl]-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11049999.png)
![2,6-bis(morpholin-4-ylmethyl)-3,7-diphenyltetrahydro-1H,5H-[1,2,4]triazolo[1,2-a][1,2,4]triazole-1,5-dithione](/img/structure/B11050002.png)
![6-(5-Bromothiophen-2-yl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11050008.png)
![(3E)-4-{[2-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl]amino}pent-3-en-2-one](/img/structure/B11050016.png)
![N-[3-(6,7-dimethoxy-3,4-dihydro-1H-isochromen-1-yl)phenyl]methanesulfonamide](/img/structure/B11050017.png)
![Ethyl 4-[({4-[(4-ethoxyphenyl)(hydroxy)methyl]piperidin-1-yl}carbonothioyl)amino]benzoate](/img/structure/B11050032.png)
![6-(3-Bromophenyl)-3-(5-chloro-2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11050056.png)
